molecular formula C12H15NO B8585481 3,3-Dimethyl-5-phenylpyrrolidin-2-one

3,3-Dimethyl-5-phenylpyrrolidin-2-one

Cat. No.: B8585481
M. Wt: 189.25 g/mol
InChI Key: CORRYZUEQHUCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-phenylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutan-2-one with phenylhydrazine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can lead to a variety of phenyl-substituted products.

Scientific Research Applications

3,3-Dimethyl-5-phenylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-pyrrolidinone: Lacks the phenyl group, resulting in different chemical and biological properties.

    5-Phenyl-2-pyrrolidinone: Lacks the dimethyl substitution, affecting its reactivity and applications.

    N-Methyl-2-pyrrolidinone: A commonly used solvent with different structural features and applications.

Uniqueness

3,3-Dimethyl-5-phenylpyrrolidin-2-one is unique due to the presence of both the phenyl group and the dimethyl substitution on the pyrrolidinone ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3,3-dimethyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-12(2)8-10(13-11(12)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)

InChI Key

CORRYZUEQHUCBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1=O)C2=CC=CC=C2)C

Origin of Product

United States

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